2-NAPHTHYL 2,3,4,6-TETRA-O-ACETYL-B-D-GLUCOPYRANOSIDE
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Overview
Description
2-Naphthyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is a biochemical compound widely used in the biomedical field. It serves as a prime substrate in enzymatic assays for the discernment and analysis of glucosidase enzyme behavior. This compound is known for its versatility and importance in various scientific research applications.
Mechanism of Action
Target of Action
It is known that many phenolic glycosides, which this compound is a type of, have been associated with a variety of biological activities .
Mode of Action
The attack of a water molecule on the oxonium intermediate either from the bottom or top side will lead to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .
Biochemical Pathways
It is known that phenolic glycosides can interact with various biochemical pathways, depending on their specific structures and targets .
Result of Action
Phenolic glycosides, in general, have been associated with a variety of biological activities, including antitussive, anti-inflammatory, and diuretic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside typically involves the acetylation of 2-naphthyl β-D-glucopyranoside. The process begins with the protection of hydroxyl groups on the glucopyranoside using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Naphthyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-naphthyl β-D-glucopyranoside.
Oxidation: The naphthyl group can be oxidized using oxidizing agents such as potassium permanganate.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2-Naphthyl β-D-glucopyranoside.
Oxidation: Oxidized derivatives of the naphthyl group.
Substitution: Substituted glucopyranoside derivatives.
Scientific Research Applications
2-Naphthyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is extensively used in scientific research, including:
Chemistry: As a substrate in enzymatic assays to study glucosidase enzyme behavior.
Biology: In the study of carbohydrate metabolism and enzyme kinetics.
Industry: Used in the synthesis of complex carbohydrates and glycosides for various applications.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide: Used in click chemistry reactions.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Used in the synthesis of glycopolymers.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Used in the synthesis of glycosides .
Uniqueness
2-Naphthyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is unique due to its naphthyl group, which provides distinct spectroscopic properties. This makes it particularly useful in enzymatic assays where detection and analysis of enzyme activity are crucial.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O10/c1-13(25)29-12-20-21(30-14(2)26)22(31-15(3)27)23(32-16(4)28)24(34-20)33-19-10-9-17-7-5-6-8-18(17)11-19/h5-11,20-24H,12H2,1-4H3/t20-,21-,22+,23-,24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWBRAIDMPRMHW-GNADVCDUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC3=CC=CC=C3C=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=CC=CC=C3C=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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